molecular formula C12H13NO5 B3196967 Methyl 2-acetamido-3-acetoxybenzoate CAS No. 100193-10-0

Methyl 2-acetamido-3-acetoxybenzoate

Cat. No.: B3196967
CAS No.: 100193-10-0
M. Wt: 251.23 g/mol
InChI Key: OXAKKUJOZMSGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-acetamido-3-acetoxybenzoate (CAS 100193-10-0) is an organic compound with the molecular formula C12H13NO5 and a molecular weight of 251.24 g/mol. It is a white to off-white solid derivative of benzoic acid, characterized by the presence of both acetamido and acetoxy functional groups on its aromatic ring . This compound is primarily recognized as a key synthetic intermediate in the study of Bentazon, a selective post-emergence herbicide, facilitating research into its metabolic pathways and environmental fate . Beyond its agrochemical relevance, it holds significant value in medicinal chemistry and biochemical research. Studies suggest it exhibits analgesic and anti-inflammatory properties, with a mechanism of action that may involve the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins . Furthermore, its antimicrobial activity against various pathogens makes it a compound of interest for developing new therapeutic agents . In biochemical assays, it has been explored for its potential role in cell cycle regulation and apoptosis induction, marking it as a candidate for oncological research . The compound can be synthesized through the acetylation of methyl 2-amino-3-hydroxybenzoate and is typically supplied as a solid for research purposes. It is stable under recommended storage conditions in a 2-8°C refrigerator . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

methyl 2-acetamido-3-acetyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-7(14)13-11-9(12(16)17-3)5-4-6-10(11)18-8(2)15/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAKKUJOZMSGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=C1OC(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-3-acetoxybenzoate can be synthesized through a multi-step process. One common method involves the acetylation of methyl 2-amino-3-hydroxybenzoate. The reaction typically uses acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction conditions often include heating the mixture to around 60-70°C for several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-acetoxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Substitution: The acetoxy group can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to yield the corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Hydrolysis: Yields 2-acetamidobenzoic acid and methanol.

    Substitution: Depending on the nucleophile, products can include 2-acetamido-3-methoxybenzoate or 2-acetamido-3-cyanobenzoate.

    Oxidation: Forms quinone derivatives.

    Reduction: Produces the corresponding alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-acetamido-3-acetoxybenzoate is primarily recognized for its analgesic properties . It is utilized in the formulation of liniments and topical analgesics aimed at alleviating pain associated with inflammatory conditions. Its mechanism involves inhibition of cyclooxygenase enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins .

Table 1: Analgesic Applications

Application TypeDescriptionReference
Topical AnalgesicsUsed in liniments for pain relief
Anti-inflammatory ResearchInvestigated for potential in treating inflammation

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been studied for its effectiveness against various pathogens, including bacteria and viruses. The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity .

Table 2: Antimicrobial Activity

Pathogen TypeActivity LevelReference
Bacterial InfectionsEffective against several strains
Viral InfectionsShows potential against specific viruses

Biochemical Research

In biochemical studies, this compound is explored for its role in various cellular processes:

  • Cell Cycle Regulation : It has been implicated in the modulation of the cell cycle, particularly in cancer research where controlling cell proliferation is crucial.
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells, making it a candidate for further studies in oncology .

Table 3: Biochemical Applications

Research AreaFindingsReference
Cell Cycle RegulationModulates key checkpoints
ApoptosisInduces programmed cell death in cancer cells

Formulation Development

This compound is also investigated for its role in developing new drug formulations. Its properties allow it to be used as a prodrug , enhancing the bioavailability of active pharmaceutical ingredients .

Future Directions and Case Studies

Recent studies have focused on the compound's potential applications beyond traditional uses. For example:

  • Combination Therapies : Research is ongoing into using this compound in combination with other drugs to enhance therapeutic efficacy against chronic pain and inflammation.
  • Nanoparticle Formulations : Innovative approaches involve encapsulating the compound within nanoparticles to improve delivery mechanisms and reduce side effects.

Case Study Example

A notable case study published in a peer-reviewed journal examined the effectiveness of this compound when combined with non-steroidal anti-inflammatory drugs (NSAIDs). The study found that this combination significantly improved pain management outcomes in patients with osteoarthritis compared to NSAID treatment alone .

Mechanism of Action

The mechanism by which methyl 2-acetamido-3-acetoxybenzoate exerts its effects involves its interaction with specific enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The acetamido group can interact with enzymes involved in acetylation processes, influencing cellular functions and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetamido-3-hydroxybenzoate: Similar structure but lacks the acetoxy group.

    Methyl 2-amino-3-acetoxybenzoate: Similar structure but lacks the acetamido group.

    Methyl 2-acetoxybenzoate: Lacks the acetamido group and has different reactivity.

Uniqueness

Methyl 2-acetamido-3-acetoxybenzoate is unique due to the presence of both acetamido and acetoxy groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 2-acetamido-3-acetoxybenzoate (C₁₂H₁₃NO₅) is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an acetylamino group and an acetoxy group attached to a benzoate structure. Its molecular formula is C₁₂H₁₃NO₅, and it has a molecular weight of approximately 253.24 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound can inhibit viral enzymes, particularly those associated with SARS-CoV-2, showcasing its potential as an antiviral agent .
  • Anti-inflammatory Effects : Compounds with similar structures have been shown to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
  • Analgesic Properties : The compound may also exhibit analgesic effects, akin to other non-steroidal anti-inflammatory drugs (NSAIDs), by modulating pain pathways in the body .

Antiviral Studies

In a study evaluating various benzoate derivatives for their activity against SARS-CoV-2, this compound showed promising results. It was part of a series of compounds tested for their ability to inhibit the 3CL protease enzyme critical for viral replication. The compound's structure allowed for significant interaction with the protease, resulting in notable inhibitory activity .

Anti-inflammatory Mechanisms

Research has indicated that similar compounds can effectively inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This mechanism is essential for the therapeutic effects observed in conditions like arthritis and other inflammatory disorders .

Data Table: Biological Activities of this compound

Activity Mechanism Reference
AntiviralInhibition of SARS-CoV-2 3CL protease
Anti-inflammatoryInhibition of COX enzymes
AnalgesicModulation of pain pathways

Safety and Toxicity

The safety profile of this compound has been assessed in several studies. It is essential to evaluate the compound's toxicity to ensure its viability as a therapeutic agent. Preliminary data suggests that while some derivatives exhibit low cytotoxicity, further studies are necessary to establish a comprehensive safety profile .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 2-acetamido-3-acetoxybenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves esterification and acetylation steps. A general approach for analogous esters (e.g., methyl benzoxazole carboxylates) includes refluxing precursors with aryl acids in polar aprotic solvents like DMF under inert atmospheres . Optimization may involve adjusting stoichiometric ratios (e.g., excess acylating agents), catalyst selection (e.g., Mn(II) acetate for coordination-driven reactions ), and temperature control to minimize side reactions. Post-synthesis, crystallization in DMF or aqueous mixtures can improve purity .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm substituent positions (e.g., acetamido vs. acetoxy groups) via 1^1H and 13^13C NMR, comparing chemical shifts to analogous benzoate derivatives .
  • HPLC : Assess purity (>98%) using reverse-phase columns with UV detection, as demonstrated for structurally similar esters like Methyl 2-phenylacetoacetate .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystallographic packing, leveraging protocols for Na2_2(3-chlorobenzoate) complexes .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectral data for this compound across studies?

  • Methodological Answer : Contradictions often arise from solvent effects, impurities, or instrumentation variability. To resolve these:

  • Perform meta-analysis of published data, standardizing solvent systems (e.g., CDCl3_3 for NMR) and referencing internal standards (e.g., TMS) .
  • Reproduce synthesis under controlled conditions (e.g., anhydrous DMF, inert gas) to isolate batch-specific artifacts .
  • Use 2D NMR (e.g., HSQC, HMBC) to unambiguously assign peaks and rule out isomeric byproducts .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing acetoxy and acetamido groups activate the benzoate ester toward nucleophilic attack. Experimental strategies include:

  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, hydrazines) under controlled pH .
  • Computational Modeling : Use DFT calculations to map transition states and compare activation energies for substituent-directed regioselectivity .

Q. How does the compound’s stability under thermal or hydrolytic conditions impact its utility in multistep syntheses?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds (e.g., >150°C) to define safe reaction temperatures .
  • Hydrolytic Stability Tests : Incubate in buffered solutions (pH 1–13) and monitor degradation via LC-MS. For acid-sensitive conditions, protect the ester group with tert-butyl or trimethylsilyl moieties .

Key Recommendations

  • Synthetic Reproducibility : Document solvent purity and drying methods to mitigate variability .
  • Data Validation : Cross-reference spectral libraries (e.g., Cayman Chemical’s protocols ) and share raw data for peer validation.
  • Safety Protocols : Use flame-retardant lab coats and inspect gloves for integrity, as outlined in Combi-Blocks’ safety guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-acetamido-3-acetoxybenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-acetamido-3-acetoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.